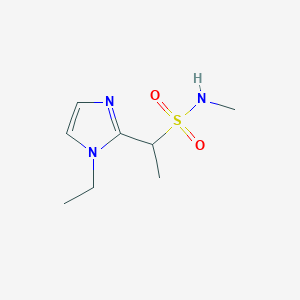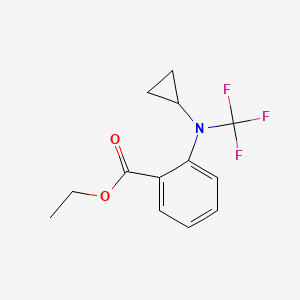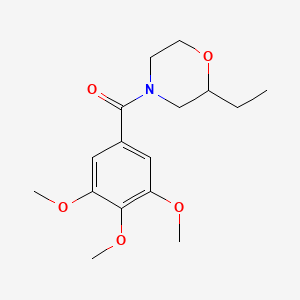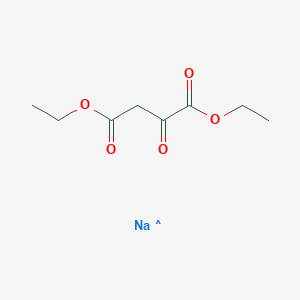![molecular formula C7H9N3O2 B13957800 [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid CAS No. 780726-61-6](/img/structure/B13957800.png)
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with cyanoimino compounds under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylation, and functionalization to yield the desired product . The reaction conditions often require the use of specific oxidants and additives to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives, followed by purification and isolation of the final product .
化学反应分析
Types of Reactions
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the cyanoimino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .
科学研究应用
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with similar structural features and biological activities.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Prolinol: A pyrrolidine-based compound with unique stereochemistry and biological profiles.
Uniqueness
The uniqueness of this compound lies in its specific cyanoimino group, which imparts distinct chemical reactivity and biological activities compared to other pyrrolidine derivatives . This makes it a valuable compound for various scientific research and industrial applications.
属性
CAS 编号 |
780726-61-6 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC 名称 |
2-(2-cyanoiminopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-9-6-2-1-3-10(6)4-7(11)12/h1-4H2,(H,11,12) |
InChI 键 |
IUMDKHAVYAIBBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC#N)N(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)

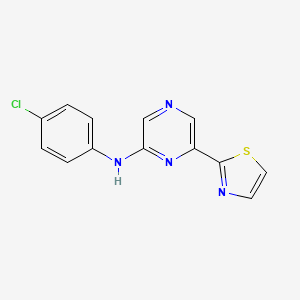
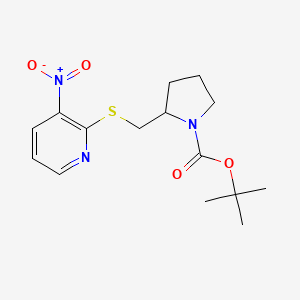
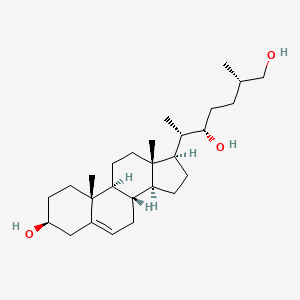
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
